
3-(3-甲基-2,5-二氧代吡咯烷-1-基)苯甲酸
描述
3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a compound that is structurally related to a family of organic compounds known as pyrrolidinones, which are lactams of amino acids and have a wide range of applications in medicinal chemistry due to their biological activity. The compound features a 3-methyl-2,5-dioxopyrrolidin-1-yl group attached to a benzoic acid moiety, which can be involved in the formation of various derivatives and complexes with potential pharmacological properties .
Synthesis Analysis
The synthesis of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid has been reported through a hydrogenation process of 2-(3-methyl-2,5-dihydropyrrol-1-yl)benzoic acid, which is accessible from the fusion of anthranilic acid with citraconic anhydride. This method is noted for providing cleaner material in higher overall yield compared to previous methods, indicating an improvement in the synthetic approach for this compound .
Molecular Structure Analysis
While the specific molecular structure analysis of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is not directly reported in the provided papers, related compounds have been studied using various spectroscopic techniques and crystallography. For instance, the crystal structures of solvates of a structurally similar compound were determined, highlighting the importance of molecular geometry and intermolecular interactions in the stabilization of the crystal lattice . Additionally, DFT calculations and Hirshfeld surface analysis have been employed to understand the properties of related compounds, which could be applicable to the analysis of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid .
Chemical Reactions Analysis
The chemical reactivity of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid can be inferred from studies on related compounds. For example, organotin(IV) complexes have been synthesized using a related 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, indicating the potential for 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid to form complexes with metals and other chemical entities . Furthermore, the compound's benzoic acid moiety could be activated for further chemical transformations, such as amide bond formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid can be deduced from the properties of similar compounds. For instance, the photophysical properties of lanthanide complexes derived from related aromatic carboxylic acids have been characterized, suggesting that the ben
科学研究应用
1. Anticonvulsant Research
- Application Summary: This compound has been used in the synthesis of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties. These derivatives have been tested for their effectiveness in treating epilepsy, a common neurological disorder with a high level of drug resistance .
- Methods of Application: The researchers applied an optimized coupling reaction to yield several hybrid compounds. These compounds were then tested in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
- Results: The most potent anticonvulsant activity and favorable safety profile was demonstrated for compound 30 (median effective dose (ED 50) MES = 45.6 mg/kg, ED 50 6 Hz (32 mA) = 39.5 mg/kg, median toxic dose (TD 50) (rotarod test) = 162.4 mg/kg). The most plausible mechanism of action of 30 involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .
2. Synthesis of Hybrid Compounds
- Application Summary: This compound has been used in the synthesis of new hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure. These compounds have potential anticonvulsant and antinociceptive (pain-relieving) properties .
- Methods of Application: The researchers synthesized a series of new compounds and evaluated their anticonvulsant activity in animal models of epilepsy (maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (sc PTZ) seizure tests) .
- Results: The most promising compound, 3- (3-methylthiophen-2-yl)-1- (3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4), showed higher ED 50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) (62.14 mg/kg vs. 252.7 mg/kg (VPA) in the MES test, and 75.59 mg/kg vs. 130.6 mg/kg (VPA) and 221.7 mg/kg (ETX) in the 6 Hz test, respectively) .
3. Monoclonal Antibody Production
- Application Summary: This compound has been used to improve monoclonal antibody production in a Chinese hamster ovary cell culture .
- Methods of Application: The researchers screened 23,227 chemicals and found that this compound increased monoclonal antibody production. It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
- Results: The compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
4. Protein-Protein Interaction Studies
- Application Summary: This compound has been used in the study of protein-protein interactions (PPIs), structural dynamics, and the quest for targeting “undruggable” protein targets .
- Methods of Application: The researchers used this compound as a crosslinker in tandem mass spectrometry studies .
- Results: The post-cleavage spacer yields tagged peptides for unambiguous identification by collision-induced dissociation .
5. Protein-Protein Interaction Studies
- Application Summary: This compound has been used in the study of protein-protein interactions (PPIs), structural dynamics, and the quest for targeting “undruggable” protein targets .
- Methods of Application: The researchers used this compound as a crosslinker in tandem mass spectrometry studies .
- Results: The post-cleavage spacer yields tagged peptides for unambiguous identification by collision-induced dissociation .
6. Targeting KRAS G12D/V and MDM2 Proteins
- Application Summary: This compound has been shown to selectively and dose-dependently degrade KRAS G12D/V and MDM2 proteins and suppress their signaling without non-specific cytotoxic effects .
- Methods of Application: The researchers used this compound in cell-based assays to study its effects on the degradation of KRAS G12D/V and MDM2 proteins .
- Results: The compound was found to suppress the signaling of these proteins, which are often implicated in cancer, without causing non-specific cytotoxic effects .
未来方向
属性
IUPAC Name |
3-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7-5-10(14)13(11(7)15)9-4-2-3-8(6-9)12(16)17/h2-4,6-7H,5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGODKUTURWIHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231912 | |
| Record name | 3-(3-Methyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid | |
CAS RN |
832739-55-6 | |
| Record name | 3-(3-Methyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





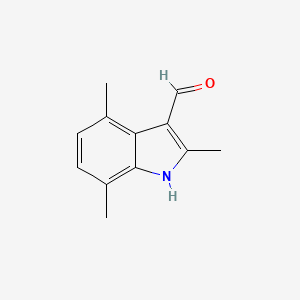



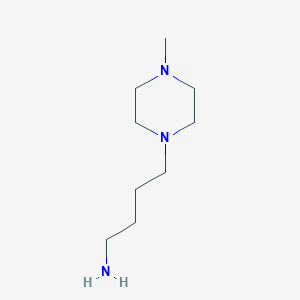



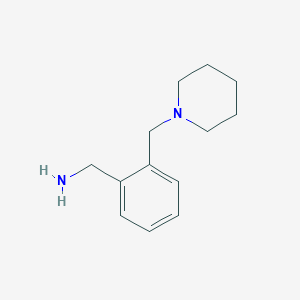
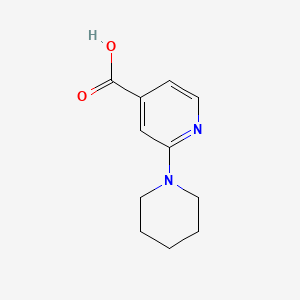
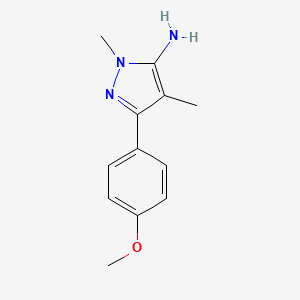
![(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine](/img/structure/B1309016.png)